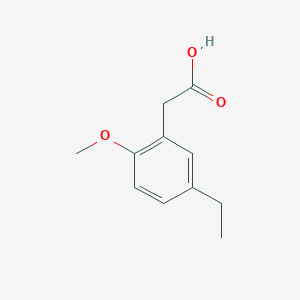

(5-Ethyl-2-methoxyphenyl)acetic acid

Description

Contextualization within Aromatic Carboxylic Acid Chemistry and Phenylacetic Acid Derivatives

Aromatic carboxylic acids are a fundamental class of organic compounds characterized by a carboxyl group (-COOH) directly attached to an aromatic ring. mdpi.com This arrangement imparts a unique set of physical and chemical properties, including acidity and reactivity, that make them pivotal in organic synthesis. mdpi.com Phenylacetic acid (C₆H₅CH₂COOH) is a prominent member of the arylalkanoic acids, a subclass of aromatic carboxylic acids where the carboxyl group is separated from the aromatic ring by an alkyl spacer, in this case, a methylene (B1212753) group. youtube.com

Phenylacetic acid and its derivatives are of significant interest due to their widespread presence in natural products and their extensive use as building blocks in the synthesis of pharmaceuticals, agrochemicals, and fragrances. mdpi.comyoutube.com The versatility of the phenylacetic acid scaffold allows for a wide range of chemical modifications on both the phenyl ring and the carboxylic acid moiety, leading to a diverse array of compounds with varied biological activities. For instance, derivatives of phenylacetic acid are found at the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and other therapeutic agents. mdpi.com

(5-Ethyl-2-methoxyphenyl)acetic acid fits within this chemical landscape as a disubstituted phenylacetic acid derivative. The presence of the ethyl group at the 5-position and the methoxy (B1213986) group at the 2-position of the phenyl ring introduces specific electronic and steric influences that distinguish it from the parent phenylacetic acid and other derivatives. These substituents can modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets, making it a subject of academic and industrial research.

Significance of the (5-Ethyl-2-methoxyphenyl) Moiety as a Synthetic Motif

The (5-Ethyl-2-methoxyphenyl) moiety serves as a valuable and versatile building block in organic synthesis. The term "moiety" refers to a part of a molecule that is given a name because it is identified as a part of other molecules as well. The specific arrangement of the ethyl and methoxy groups on the phenyl ring of this moiety imparts distinct characteristics that can be strategically exploited in the design and synthesis of more complex molecules.

The combination of these two substituents creates a unique electronic and steric environment on the aromatic ring, making the (5-Ethyl-2-methoxyphenyl) moiety an attractive scaffold for the development of new compounds with potential applications in medicinal chemistry and materials science. For example, the incorporation of this moiety into larger molecular frameworks can be used to fine-tune the pharmacological properties of a drug candidate or to modify the physical properties of an organic material. The strategic placement of these functional groups allows for further chemical transformations, providing a platform for the synthesis of a diverse range of derivatives.

Overview of Academic Research Avenues for Novel Organic Compounds

The exploration of novel organic compounds is a cornerstone of contemporary chemical research, driven by the continuous demand for new molecules with unique properties and functionalities. Academic research in this area is multifaceted and encompasses a wide range of activities, from the development of new synthetic methodologies to the investigation of the biological and material properties of newly created compounds.

One of the primary avenues of research is the development of efficient and sustainable synthetic methods. This includes the design of new catalysts, the exploration of novel reaction pathways, and the use of green chemistry principles to minimize environmental impact. nih.gov The synthesis of complex molecules often requires a multi-step approach, and the development of new reactions that can form multiple bonds in a single step (tandem or cascade reactions) is a particularly active area of research. researchgate.net

Another major focus of academic research is the discovery of new bioactive molecules. This involves the synthesis of libraries of compounds that are then screened for their activity against a variety of biological targets, such as enzymes and receptors. nih.gov The insights gained from these studies can lead to the development of new drugs for the treatment of diseases. Furthermore, the study of structure-activity relationships (SAR) helps in understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective compounds.

The development of new materials with tailored properties is another important research direction. Organic compounds with specific electronic, optical, or mechanical properties are being designed and synthesized for applications in areas such as organic electronics, photovoltaics, and nanotechnology. The ability to precisely control the molecular structure of these compounds is crucial for achieving the desired material properties.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 383134-25-6 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Canonical SMILES | CCC1=CC(=C(C=C1)OC)CC(=O)O |

| Physical Description | Solid (predicted) |

| Solubility | Soluble in organic solvents |

Structure

3D Structure

Properties

IUPAC Name |

2-(5-ethyl-2-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-8-4-5-10(14-2)9(6-8)7-11(12)13/h4-6H,3,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFQKUSVDFEEAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Ethyl 2 Methoxyphenyl Acetic Acid

Retrosynthetic Analysis of the (5-Ethyl-2-methoxyphenyl)acetic Acid Scaffold

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available precursors. For this compound, two primary disconnections are considered:

C(sp²)-C(sp³) Bond Disconnection: The most straightforward disconnection is breaking the bond between the aromatic ring and the acetic acid side chain. This leads to a (5-ethyl-2-methoxyphenyl) synthon and a two-carbon synthon representing the acetic acid moiety. This suggests precursors like a halogenated 4-ethylanisole (B128215) derivative that can undergo C-C bond formation.

Functional Group Interconversion: Another approach involves disconnecting the carboxylic acid group, tracing it back to a precursor functional group such as a nitrile, an aldehyde, or an acetyl group attached to the aromatic ring. This suggests starting materials like 2-(5-ethyl-2-methoxyphenyl)acetonitrile (B3055171) or 1-(5-ethyl-2-methoxyphenyl)ethanone.

These disconnections point toward key starting materials such as 4-ethylanisole or other appropriately substituted benzene (B151609) derivatives, which can be elaborated using a range of synthetic transformations.

Classical Organic Synthesis Approaches to this compound

Classical methods in organic synthesis offer robust and well-documented pathways to phenylacetic acid derivatives.

Electrophilic aromatic substitution (SEAr) is a fundamental strategy for functionalizing aromatic rings. wikipedia.org The synthesis of this compound can begin with a simpler aromatic compound, with the substituents being introduced sequentially. The methoxy (B1213986) group (-OCH₃) and the ethyl group (-CH₂CH₃) are both ortho-, para-directing and activating substituents. wvu.edu

A plausible route starts with 4-ethylanisole. To introduce the acetic acid side chain or a precursor, a Friedel-Crafts acylation can be employed. For example, reacting 4-ethylanisole with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃) would introduce a -COCH₂Cl group. The methoxy group is a stronger activating group than the ethyl group, and would primarily direct the substitution to the ortho position (position 2), leading to 2-chloro-1-(5-ethyl-2-methoxyphenyl)ethanone. Subsequent reduction and hydrolysis steps would yield the target acid.

Table 1: Example of Electrophilic Aromatic Substitution Pathway

| Step | Reactants | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 4-Ethylanisole | Chloroacetyl chloride, AlCl₃ | 2-Chloro-1-(5-ethyl-2-methoxyphenyl)ethanone | Friedel-Crafts Acylation |

| 2 | 2-Chloro-1-(5-ethyl-2-methoxyphenyl)ethanone | Zn(Hg), HCl | 1-(5-Ethyl-2-methoxyphenyl)ethane | Clemmensen Reduction |

Note: The regioselectivity of the Friedel-Crafts reaction must be carefully controlled to favor the desired isomer.

This approach involves first constructing the substituted aromatic core, 4-ethylanisole, and then introducing the acetic acid moiety through functionalization at a benzylic position.

One common method is the conversion of a benzyl (B1604629) halide to a nitrile, followed by hydrolysis. scentree.co This sequence adds a carbon atom and provides a direct precursor to the carboxylic acid.

Benzylic Bromination: 4-Ethylanisole can be subjected to a Friedel-Crafts acylation with acetyl chloride to form 1-(5-ethyl-2-methoxyphenyl)ethanone.

Willgerodt-Kindler Reaction: The resulting acetophenone (B1666503) derivative can be converted to a thioamide using sulfur and an amine like morpholine (B109124). Subsequent hydrolysis of the thioamide yields the desired phenylacetic acid. sciencemadness.orgaecenar.com

Halomethylation/Cyanation Route: Alternatively, a chloromethyl group (-CH₂Cl) could be introduced onto 4-ethylanisole via chloromethylation. The resulting benzyl chloride can then be reacted with sodium cyanide (NaCN) to form the corresponding benzyl cyanide. scentree.co

Hydrolysis: The benzyl cyanide intermediate is then hydrolyzed under acidic or basic conditions to yield this compound. orgsyn.org Acid hydrolysis, often with sulfuric acid, is a common and effective method for this transformation. orgsyn.org

Many synthetic routes for carboxylic acids proceed through an ester intermediate, as esters are often easier to purify than the corresponding acids and can serve as protecting groups. sciencemadness.org For instance, if the synthesis yields methyl (5-ethyl-2-methoxyphenyl)acetate, the final step is its hydrolysis.

This can be achieved through saponification, which involves treating the ester with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution. sciencemadness.org This reaction produces the carboxylate salt, which is then acidified with a strong acid such as hydrochloric acid (HCl) to liberate the free this compound. sciencemadness.org

Table 2: General Hydrolysis Reaction

| Reactant | Conditions | Product |

|---|---|---|

| Methyl (5-ethyl-2-methoxyphenyl)acetate | 1. NaOH (aq), Heat 2. HCl (aq) | This compound |

Modern Synthetic Techniques Applicable to this compound

Modern synthetic chemistry offers highly efficient and selective catalytic methods for constructing molecules like this compound.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. numberanalytics.com

Suzuki Coupling: A potential modern route involves a Suzuki coupling reaction. This would couple an aryl boronic acid or ester, such as (5-ethyl-2-methoxyphenyl)boronic acid, with a haloacetate derivative (e.g., ethyl bromoacetate) in the presence of a palladium catalyst. inventivapharma.com The synthesis would first require the preparation of the boronic acid from the corresponding aryl halide, 1-bromo-4-ethyl-2-methoxybenzene.

Palladium-Catalyzed Carbonylation: Another advanced method is the carbonylation of a benzyl halide. researchgate.net Starting from 1-(chloromethyl)-5-ethyl-2-methoxybenzene, a reaction with carbon monoxide (CO) in the presence of a palladium catalyst and an alcohol (like methanol) would directly yield the methyl ester of the target acid. researchgate.net This ester can then be hydrolyzed as previously described. This method provides a direct and often high-yielding route to phenylacetic acid derivatives from their corresponding benzyl halides. researchgate.net

Table 3: Modern Catalytic Approaches

| Reaction Type | Aryl Partner | Coupling Partner | Catalyst System | Product Precursor |

|---|---|---|---|---|

| Suzuki Coupling | (5-Ethyl-2-methoxyphenyl)boronic acid | Ethyl bromoacetate | Pd(PPh₃)₄, Base | Ethyl (5-ethyl-2-methoxyphenyl)acetate |

These modern techniques often offer advantages in terms of milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.

Principles of Green Chemistry in the Synthesis of this compound

The synthesis of this compound can be assessed and improved through the application of the twelve principles of green chemistry, aiming to reduce the environmental impact of the process.

Prevention of Waste: The primary goal is to design the synthesis to minimize waste generation. This can be achieved by optimizing reaction conditions to maximize yield and reduce the formation of byproducts in both the Friedel-Crafts acetylation and the Willgerodt-Kindler reaction.

Atom Economy: While the Friedel-Crafts acetylation has a moderate atom economy due to the formation of stoichiometric byproducts, the Willgerodt-Kindler reaction and subsequent hydrolysis can be designed for higher atom economy. Careful selection of reagents and reaction conditions is crucial.

Use of Less Hazardous Chemical Syntheses: Efforts can be made to replace hazardous reagents and solvents. For instance, exploring solid acid catalysts for the Friedel-Crafts reaction could be an alternative to traditional Lewis acids. In the Willgerodt-Kindler reaction, the use of less volatile and toxic amines and the efficient trapping of any evolved hydrogen sulfide (B99878) are important considerations.

Designing Safer Chemicals: The final product, this compound, and the intermediates should be assessed for their toxicological profiles to ensure they are as safe as possible.

Safer Solvents and Auxiliaries: The choice of solvents plays a significant role in the greenness of the synthesis. For the Willgerodt-Kindler reaction, the use of greener solvents like polyethylene (B3416737) glycol (PEG) has been shown to be effective, offering advantages such as recyclability and low vapor pressure. tandfonline.com Traditional volatile organic compounds (VOCs) should be replaced with more environmentally benign alternatives where feasible. nih.govwhiterose.ac.ukmdpi.comyoutube.com

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. Microwave-assisted synthesis for the Willgerodt-Kindler reaction can be explored to reduce reaction times and energy consumption compared to conventional heating. thieme-connect.de

Use of Renewable Feedstocks: While the immediate precursors for this specific synthesis are typically derived from petrochemical sources, a broader green chemistry perspective would encourage the exploration of bio-based routes to obtain the starting materials.

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. In the Friedel-Crafts acetylation, employing a recyclable solid acid catalyst would be a greener alternative to single-use Lewis acids.

Design for Degradation: The biodegradability of the final product and any byproducts should be considered to prevent their persistence in the environment.

Real-time Analysis for Pollution Prevention: The implementation of in-process analytical techniques (Process Analytical Technology, PAT) can help monitor the reaction progress, identify the formation of byproducts, and prevent runaway reactions or the release of hazardous substances.

Optimization of Reaction Parameters and Yield for this compound Synthesis

For the initial Friedel-Crafts acetylation of 4-ethylanisole , key parameters to optimize include the choice of Lewis acid catalyst, the molar ratio of reactants and catalyst, the reaction temperature, and the reaction time. A screening of various Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) can identify the most efficient catalyst. The stoichiometry of the catalyst and acetylating agent (e.g., acetyl chloride or acetic anhydride) should be fine-tuned to maximize the conversion of the starting material while minimizing side reactions such as di-acetylation. Temperature control is critical to prevent unwanted side reactions and ensure regioselectivity.

The subsequent Willgerodt-Kindler reaction of 5-ethyl-2-methoxyacetophenone (B1607833) is a critical step where optimization can significantly impact the yield of the thioamide intermediate. Important parameters include:

Molar Ratios of Reactants: The stoichiometry of the ketone, sulfur, and morpholine is a crucial factor. Studies on related acetophenones have shown that optimizing these ratios can lead to significant improvements in yield. scispace.com

Temperature: The reaction is typically conducted at elevated temperatures. Finding the optimal temperature is a balance between achieving a reasonable reaction rate and preventing the degradation of reactants and products.

Reaction Time: The duration of the reaction needs to be sufficient for complete conversion without leading to the formation of degradation products.

Solvent: While the reaction can be run neat, the use of a high-boiling, green solvent like polyethylene glycol (PEG) can facilitate the reaction and simplify work-up. tandfonline.com

The final hydrolysis of the 2-(5-ethyl-2-methoxyphenyl)-1-morpholinoethanethione to this compound is typically achieved under acidic or basic conditions. Optimization here involves the choice of the hydrolyzing agent (e.g., sulfuric acid, hydrochloric acid, or sodium hydroxide), its concentration, the reaction temperature, and the reaction time to ensure complete conversion of the thioamide to the carboxylic acid without causing degradation of the product. orgsyn.org

An example of how reaction parameters can be optimized for a similar Willgerodt-Kindler reaction is presented in the table below, based on studies of substituted acetophenones.

| Parameter | Range Studied | Optimal Condition | Effect on Yield |

| Molar Ratio (Ketone:Sulfur:Morpholine) | 1:1:1 to 1:3:5 | Varies with substrate | Significant |

| Temperature (°C) | 100 - 160 | Substrate-dependent | Significant |

| Reaction Time (h) | 1 - 12 | Dependent on temperature and substrate | Significant |

| Solvent | Neat, Quinoline, PEG | PEG | Can improve yield and work-up |

This table is illustrative and specific optimization for 5-ethyl-2-methoxyacetophenone would be required.

Characterization and Analysis of Synthetic Intermediates and Precursors

The successful synthesis of this compound relies on the careful monitoring of the reaction progress and the unambiguous identification of the synthetic intermediates and the final product. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of each reaction step. By spotting the reaction mixture on a TLC plate alongside the starting material, the disappearance of the starting material and the appearance of the product spot can be visualized under UV light or by using a suitable staining agent. This allows for the determination of the optimal reaction time and ensures the reaction has gone to completion before proceeding to the next step or work-up.

Column Chromatography: This technique is used for the purification of the intermediates and the final product. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable mobile phase (eluent), the desired compound can be separated from unreacted starting materials, reagents, and any byproducts.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the synthetic intermediates and the final product.

For the precursor 5-ethyl-2-methoxyacetophenone , the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methoxy group protons, the ethyl group protons (a quartet and a triplet), and the acetyl group protons. The ¹³C NMR spectrum would provide information on the number and types of carbon atoms present in the molecule.

The intermediate 2-(5-ethyl-2-methoxyphenyl)-1-morpholinoethanethione would exhibit additional signals in the ¹H and ¹³C NMR spectra corresponding to the morpholine ring protons and the thiocarbonyl carbon.

The final product, This compound , would be characterized by the appearance of a singlet for the methylene (B1212753) protons of the acetic acid moiety and a broad singlet for the carboxylic acid proton in the ¹H NMR spectrum. The ¹³C NMR spectrum would show a characteristic signal for the carboxylic acid carbon.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecules.

The IR spectrum of 5-ethyl-2-methoxyacetophenone would show a strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone.

For 2-(5-ethyl-2-methoxyphenyl)-1-morpholinoethanethione , the characteristic C=O stretching band would be absent, and a new band corresponding to the thiocarbonyl (C=S) stretching would appear.

The IR spectrum of This compound would be distinguished by a strong, broad absorption band for the hydroxyl (O-H) group of the carboxylic acid and a sharp absorption for the carbonyl (C=O) group.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition, confirming the molecular formula of the synthesized compounds. acs.org

The following table summarizes the expected analytical data for the key compounds in the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (Key Signals) | Expected IR Absorptions (Key Functional Groups, cm⁻¹) |

| 4-Ethylanisole | C₉H₁₂O | 136.19 | Aromatic protons, methoxy protons, ethyl protons (quartet and triplet) | C-O (ether), C-H (aromatic and aliphatic) |

| 5-Ethyl-2-methoxyacetophenone | C₁₁H₁₄O₂ | 178.23 | Aromatic protons, methoxy protons, ethyl protons, acetyl protons | C=O (ketone), C-O (ether) |

| 2-(5-Ethyl-2-methoxyphenyl)-1-morpholinoethanethione | C₁₅H₂₁NO₂S | 295.40 | Aromatic protons, methoxy protons, ethyl protons, morpholine protons, methylene protons | C=S (thioamide), C-O (ether) |

| This compound | C₁₁H₁₄O₃ | 194.23 | Aromatic protons, methoxy protons, ethyl protons, methylene protons, carboxylic acid proton | O-H (broad, carboxylic acid), C=O (carboxylic acid), C-O (ether) |

Note: The exact chemical shifts and coupling constants in NMR, as well as the precise wavenumbers in IR, would need to be determined from the actual experimental spectra.

By employing this suite of analytical techniques, the identity and purity of each compound in the synthetic sequence can be confidently established, ensuring the successful synthesis of this compound.

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Ethyl 2 Methoxyphenyl Acetic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Although specific experimental data for (5-Ethyl-2-methoxyphenyl)acetic acid is not widely published, the expected ¹H and ¹³C NMR spectral data can be reliably predicted based on the analysis of structurally similar compounds, such as 2-methoxyphenylacetic acid and other substituted phenylacetic acid derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The ethyl group would exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a characteristic pattern for an ethyl substituent on an aromatic ring. The methoxy (B1213986) group (OCH₃) would present as a sharp singlet. The methylene protons of the acetic acid moiety (CH₂COOH) would also appear as a singlet. The aromatic protons would display a more complex splitting pattern due to their coupling with each other.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments. Distinct signals would be expected for the carbons of the ethyl group, the methoxy group, the methylene and carbonyl carbons of the acetic acid group, and the carbons of the phenyl ring. The chemical shifts of the aromatic carbons would be influenced by the positions of the ethyl and methoxy substituents.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| CH₃ (Ethyl) | ~1.2 (triplet) | ~16 |

| CH₂ (Ethyl) | ~2.6 (quartet) | ~28 |

| OCH₃ | ~3.8 (singlet) | ~55 |

| CH₂ (Acetic Acid) | ~3.6 (singlet) | ~41 |

| C=O (Acetic Acid) | - | ~178 |

| Aromatic CH | ~6.8 - 7.2 (multiplet) | ~110 - 158 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. For this compound (C₁₁H₁₄O₃), the expected exact molecular weight is approximately 194.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 194. A prominent fragmentation pattern for phenylacetic acids involves the loss of the carboxyl group (COOH), which would result in a fragment ion at m/z 149. Further fragmentation of the ethyl and methoxy groups would also be expected. For instance, the loss of a methyl radical (CH₃) from the ethyl group could lead to a fragment at m/z 179, while cleavage of the methoxy group could result in a loss of CH₃O, giving a fragment at m/z 163.

Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 194 | [M]⁺ | [C₁₁H₁₄O₃]⁺ |

| 179 | [M - CH₃]⁺ | [C₁₀H₁₁O₃]⁺ |

| 163 | [M - OCH₃]⁺ | [C₁₀H₁₁O₂]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700-1725 cm⁻¹ would indicate the C=O stretching of the carbonyl group. The C-O stretching of the ether and the carboxylic acid would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would be observed in the ranges of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenylacetic acid derivatives typically exhibit absorption bands in the UV region. The presence of the substituted benzene (B151609) ring in this compound is expected to result in characteristic absorption maxima (λmax) around 220 nm and 270-280 nm, corresponding to π-π* transitions of the aromatic system. The exact positions and intensities of these bands would be influenced by the ethyl and methoxy substituents.

Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group/Transition | Expected Absorption Range |

|---|---|---|

| IR Spectroscopy | O-H stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| IR Spectroscopy | C=O stretch (Carboxylic Acid) | 1700-1725 cm⁻¹ (strong) |

| IR Spectroscopy | C-O stretch (Ether & Acid) | 1200-1300 cm⁻¹ |

| IR Spectroscopy | Aromatic C-H stretch | 3000-3100 cm⁻¹ |

| IR Spectroscopy | Aromatic C=C stretch | 1450-1600 cm⁻¹ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and conformational details of this compound in the solid state.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis (if applicable to derivatives)

This compound itself is not a chiral molecule. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center in the acetic acid side chain or by resolving a chiral atropisomer (if sterically hindered rotation around the aryl-CH₂ bond were possible), Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would be invaluable techniques for determining their absolute configuration.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about the stereochemistry of the molecule based on its vibrational transitions. ECD, similarly, measures the differential absorption of circularly polarized UV-Vis light, probing the electronic transitions of the chiral chromophores. By comparing the experimental VCD and ECD spectra with those predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration of the chiral derivative could be unambiguously assigned.

Derivatization, Analog Synthesis, and Structure Activity Relationship Sar Studies of 5 Ethyl 2 Methoxyphenyl Acetic Acid

Rational Design and Synthesis of (5-Ethyl-2-methoxyphenyl)acetic Acid Analogues

The rational design of analogues of this compound is centered on systematically modifying its core structure to probe interactions with biological targets. The design process typically involves considering alterations to the three main components of the molecule: the carboxylic acid moiety, the ethyl group at position 5, and the methoxy (B1213986) group at position 2 of the aromatic ring. The goal is to develop novel compounds with potentially enhanced potency, selectivity, or metabolic stability. nih.govmdpi.com

The synthesis of these analogues often begins with commercially available precursors, such as 4-ethylphenol (B45693) or 2-hydroxy-5-ethylbenzaldehyde. A common synthetic route to the parent compound itself could involve the formylation of 4-ethylanisole (B128215) followed by oxidation and subsequent steps to introduce the acetic acid side chain. A multi-step synthesis for new phenylacetic acid derivatives often involves the initial construction of the core aromatic structure, followed by its conversion into the final acid, ester, or amide derivatives. mdpi.comdoaj.org For example, a plausible synthetic pathway for analogues might start from a substituted 2-methoxyphenol, which is then elaborated to introduce the acetic acid side chain. unl.pt

Chemical Modifications: Esterification, Amidation, and Etherification Reactions

Chemical modifications of the this compound scaffold are crucial for creating a library of diverse compounds for SAR studies. These modifications primarily target the carboxylic acid and the methoxy group.

Esterification: The carboxylic acid group is readily converted to a variety of esters to modulate lipophilicity and cell permeability. This can be achieved through Fischer esterification with various alcohols (e.g., ethanol, butanol, benzyl (B1604629) alcohol) in the presence of an acid catalyst. mdpi.com Enzymatic esterification using lipases like Novozym 435 or Lipozyme TLIM offers a greener alternative under mild conditions. medcraveonline.commedcraveonline.com The reaction of the parent acid with different alcohols can yield a range of ester derivatives, which can be crucial for improving pharmacokinetic properties. gcsu.edu

Amidation: The synthesis of amides from the carboxylic acid group introduces a hydrogen bond donor and can significantly alter the molecule's interaction with biological targets. Amidation can be performed by activating the carboxylic acid (e.g., converting it to an acyl chloride) followed by reaction with a primary or secondary amine. Catalytic methods, for instance using Nb2O5 as a reusable Lewis acid catalyst, allow for the direct amidation of carboxylic acids with amines. researchgate.net This approach is applicable to a wide range of amines, enabling the synthesis of diverse amide derivatives. niscpr.res.in

Etherification: Modification of the 2-methoxy group can explore the role of this substituent in receptor binding. The methoxy group can be cleaved using reagents like boron tribromide (BBr3) to yield the corresponding phenol (B47542). This phenol can then be re-alkylated with various alkyl halides to generate a series of new ether analogues, allowing for an investigation into the steric and electronic requirements at this position. nih.gov

A summary of potential modifications is presented below.

| Modification Type | Reagents | Resulting Functional Group | Purpose of Modification |

|---|---|---|---|

| Esterification | Ethanol, H+ | Ethyl Ester | Increase lipophilicity, prodrug strategy |

| Esterification | Benzyl alcohol, Lipase | Benzyl Ester | Introduce bulky group, modulate pharmacokinetics |

| Amidation | Ammonia, Coupling Agent | Primary Amide | Introduce H-bond donor/acceptor |

| Amidation | Morpholine (B109124), Nb2O5 | Morpholine Amide | Improve solubility, alter biological profile |

| Demethylation/Etherification | 1. BBr3 2. Propyl bromide, Base | Propoxy Group | Explore steric/electronic effects at position 2 |

Exploration of Substituent Effects on the Aromatic Ring and Acetic Acid Moiety

The electronic properties and steric profile of the this compound scaffold can be fine-tuned by introducing additional substituents on the aromatic ring or by modifying the acetic acid side chain.

Acetic Acid Moiety Modification: The hydrogen atoms on the alpha-carbon of the acetic acid side chain can be substituted with alkyl groups (e.g., methyl) to introduce a chiral center and create steric bulk. This can influence the molecule's preferred conformation and its ability to fit into a specific binding pocket. Such modifications can be critical for optimizing interactions with enzymes or receptors.

Synthesis of Cyclic and Heterocyclic Derivatives Incorporating the this compound Scaffold

To explore new chemical space and restrict the conformational flexibility of the molecule, cyclic and heterocyclic derivatives can be synthesized. This involves incorporating the core scaffold into larger ring systems.

Cyclization of the Acetic Acid Moiety: The acetic acid side chain can be used as a handle for intramolecular cyclization reactions. For example, conversion to an appropriate derivative could enable a Friedel-Crafts acylation to form a fused indanone or tetralone ring system.

Synthesis of Fused Heterocycles: The this compound scaffold can serve as a starting material for the synthesis of more complex heterocyclic systems. For instance, multicomponent reactions can be employed to build fused heterocyclic rings, such as furo[3,2-h]quinolines or benzofurans, onto the existing aromatic core. mdpi.comresearchgate.netbohrium.com Such strategies often involve the condensation of the phenylacetic acid derivative (or a precursor) with other reagents to construct the new ring system in a one-pot or telescoped process. mdpi.comresearchgate.net These rigidified structures can provide valuable insights into the optimal spatial arrangement of key functional groups required for biological activity.

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

SAR studies aim to connect the chemical structure of the synthesized analogues with their biological activity, providing a roadmap for designing more effective molecules.

Every modification to the parent structure alters its physicochemical properties, which in turn affects its molecular interactions and reactivity.

Lipophilicity and Solubility: Conversion of the carboxylic acid to esters or amides generally increases lipophilicity (LogP), which can affect membrane permeability and plasma protein binding. Conversely, introducing polar groups like hydroxyls or certain amides can enhance aqueous solubility.

Hydrogen Bonding: The carboxylic acid is a potent hydrogen bond donor and acceptor. Its conversion to an ester removes the donor capability, while conversion to a primary or secondary amide retains both. The 2-methoxy group acts as a hydrogen bond acceptor. Modifying these groups directly impacts the molecule's ability to form key hydrogen bonds within a receptor or enzyme active site.

Steric Effects: The introduction of bulky groups on the aromatic ring, the acetic acid side chain, or by changing the methoxy to a larger alkoxy group can create positive or negative steric interactions with a biological target. ugm.ac.id

Based on studies of analogous compounds that interact with specific targets like serotonin (B10506) (5-HT) or dopamine (B1211576) receptors, a hypothetical SAR can be constructed. nih.govacs.orgnih.govresearchgate.net The key is to identify which molecular features are essential for binding and activity.

The Carboxylic Acid: This group is often a critical pharmacophore, forming ionic or strong hydrogen bond interactions with basic residues (e.g., arginine, lysine) in a binding site. Its replacement with a bioisostere like a tetrazole could be explored.

The Aromatic Ring: The substituted phenyl ring likely engages in hydrophobic and π-π stacking interactions. The position and nature of substituents are critical. For example, the ethyl group at position 5 provides a hydrophobic anchor, while the methoxy group at position 2 influences the orientation of the side chain and can form specific hydrogen bonds. nih.gov

Conformational Rigidity: More rigid, cyclic analogues can help determine the bioactive conformation. If a rigid analogue shows high potency, it suggests that the molecule must adopt that specific shape to bind effectively.

The following table illustrates a hypothetical SAR for a series of this compound derivatives against a generic enzyme target, based on principles observed in related compound series. nih.govnih.gov

| Compound | R1 (at position 2) | R2 (acid moiety) | R3 (at position 4) | Hypothetical IC50 (nM) |

|---|---|---|---|---|

| Parent | -OCH3 | -COOH | -H | 520 |

| Analogue 1 | -OCH3 | -COOCH3 (Methyl Ester) | -H | >10000 |

| Analogue 2 | -OCH3 | -CONH2 (Amide) | -H | 850 |

| Analogue 3 | -OH | -COOH | -H | 410 |

| Analogue 4 | -OCH3 | -COOH | -Cl | 150 |

| Analogue 5 | -OCH3 | -COOH | -NH2 | 600 |

These hypothetical data suggest that the free carboxylic acid is crucial for activity (Analogue 1), the 2-hydroxy group is slightly preferred over the 2-methoxy group (Analogue 3), and an electron-withdrawing substituent at position 4 enhances potency (Analogue 4).

A Comprehensive Analysis of this compound: Strategies in Derivatization, Analog Synthesis, and Predictive Modeling

The exploration of novel therapeutic agents often centers on the modification of known chemical scaffolds to enhance potency, selectivity, and pharmacokinetic properties. This compound, a substituted phenylacetic acid, represents a core structure with potential for biological activity, likely within the realm of anti-inflammatory agents, given its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs). Due to a lack of specific published research on this exact molecule, this article will explore the prospective derivatization, analog synthesis, and structure-activity relationship (SAR) studies based on established principles in medicinal chemistry and findings from structurally related compounds. Furthermore, a framework for quantitative structure-activity relationship (QSAR) modeling will be presented as a tool for the predictive design of novel analogs.

The structural framework of this compound offers multiple sites for chemical modification to generate a library of analogs for biological screening. These modifications can be systematically introduced to probe the chemical space around the parent molecule and to establish a clear understanding of the structure-activity relationship. The primary points for derivatization include the carboxylic acid moiety, the aromatic ring, and the ethyl and methoxy substituents.

The carboxylic acid group is a common feature in many NSAIDs, as it is often crucial for their mechanism of action, which typically involves the inhibition of cyclooxygenase (COX) enzymes. Derivatization of this functional group can lead to the development of prodrugs with improved oral bioavailability or reduced gastric irritation. Key derivatization strategies would include:

Esterification: Conversion of the carboxylic acid to various alkyl or aryl esters can modulate the lipophilicity of the molecule, which may enhance its absorption and distribution.

Amidation: The synthesis of primary, secondary, or tertiary amides introduces a hydrogen bond donor/acceptor system that can alter the binding profile of the compound with its biological target.

Bioisosteric Replacement: Replacing the carboxylic acid with known bioisosteres such as tetrazoles or hydroxamic acids could maintain or improve biological activity while potentially altering the compound's metabolic stability and acidity.

Modification of the phenyl ring allows for the exploration of how electronic and steric factors influence biological activity. Based on the parent structure, substitutions at the 3, 4, and 6 positions of the phenyl ring would be of primary interest.

Introduction of Electron-Withdrawing Groups: Halogens (F, Cl, Br) or a trifluoromethyl group (-CF3) can be introduced to alter the electronic nature of the aromatic ring, which may influence receptor binding affinity.

Introduction of Electron-Donating Groups: Additional alkyl or alkoxy groups could be synthesized to investigate the impact of increased electron density on the phenyl ring.

Expansion of the Aromatic System: Synthesis of analogs where the phenyl ring is replaced by a naphthyl or other polycyclic aromatic systems could probe the size of the target's binding pocket.

A systematic SAR study would be conducted by comparing the biological activity (e.g., IC50 for COX-2 inhibition) of the synthesized derivatives with that of the parent compound, this compound. While specific data for this compound is not available, a hypothetical SAR table can be constructed based on known trends for related NSAIDs.

Table 1: Hypothetical Structure-Activity Relationship of this compound Derivatives

| Compound ID | R1 (at C5) | R2 (at C2) | R3 (at COOH) | Hypothetical IC50 (COX-2) in µM |

|---|---|---|---|---|

| Parent | -CH2CH3 | -OCH3 | -OH | 5.0 |

| D-01 | -CH2CH3 | -OCH3 | -OCH3 | 15.0 |

| D-02 | -CH2CH3 | -OCH3 | -NH2 | 8.2 |

| A-01 | -CH3 | -OCH3 | -OH | 7.5 |

| A-02 | -CF3 | -OCH3 | -OH | 2.1 |

| A-03 | -CH2CH3 | -OH | -OH | 6.8 |

From this illustrative data, several SAR trends could be inferred:

The free carboxylic acid appears important for activity, as its conversion to an ester (D-01) reduces potency.

Modifying the ethyl group at the C5 position has a significant impact; a smaller methyl group (A-01) is less active, while a strongly electron-withdrawing trifluoromethyl group (A-02) enhances activity.

The methoxy group at C2 seems favorable for activity compared to a hydroxyl group (A-03).

Substitution on the phenyl ring with an electron-withdrawing group like chlorine (A-04) may increase potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

To refine the drug design process and to prioritize the synthesis of the most promising analogs, a QSAR model can be developed. QSAR modeling establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activity.

For a series of this compound derivatives, a QSAR model would be built by calculating a range of molecular descriptors for each analog and correlating them with their experimentally determined biological activities. Important descriptors for NSAIDs often include:

Hydrophobicity: Calculated as LogP, this descriptor is crucial for membrane permeability and binding to hydrophobic pockets in enzymes.

Electronic Properties: Hammett constants (σ) or calculated dipole moments can quantify the electron-donating or -withdrawing nature of substituents.

Steric Parameters: Molar refractivity (MR) or Taft steric parameters (Es) can model how the size and shape of substituents affect binding.

Topological Indices: Descriptors like the Kier & Hall indices can encode information about molecular connectivity and branching.

A multiple linear regression (MLR) analysis could yield a QSAR equation of the following hypothetical form:

log(1/IC50) = 0.45LogP - 0.21MR + 0.67*σ + 1.23

This equation would suggest that higher hydrophobicity (LogP) and greater electron-withdrawing character (positive σ) are beneficial for activity, while increased bulkiness (MR) is detrimental.

Table 2: Illustrative Data for QSAR Modeling of this compound Analogs

| Compound ID | log(1/IC50) (Observed) | LogP | MR | σ | log(1/IC50) (Predicted) |

|---|---|---|---|---|---|

| Parent | 4.30 | 2.8 | 5.5 | 0.0 | 4.25 |

| D-01 | 3.82 | 3.2 | 6.0 | 0.0 | 3.88 |

| A-02 | 4.68 | 3.5 | 5.0 | 0.54 | 4.71 |

Such a model, once validated internally and externally, would be a powerful predictive tool. It would allow for the virtual screening of a large number of yet-to-be-synthesized derivatives, enabling researchers to focus their synthetic efforts on compounds with the highest predicted potency. This predictive design approach significantly accelerates the drug discovery pipeline and optimizes the allocation of resources.

Mechanistic Investigations and Molecular Interaction Studies of 5 Ethyl 2 Methoxyphenyl Acetic Acid

Hypothesized Biological Targets and Pathways for (5-Ethyl-2-methoxyphenyl)acetic Acid Derivatives

Derivatives of methoxyphenylacetic acid have been investigated for their effects on various biological targets and pathways. A prominent area of research has been their potential as enzyme inhibitors. For instance, a series of 4-methoxyphenylacetic acid esters were designed and evaluated as inhibitors of soybean 15-lipoxygenase (SLO), an enzyme implicated in inflammation. This suggests that derivatives of this compound could also be explored for their potential to modulate the activity of lipoxygenases and other enzymes involved in inflammatory pathways.

Furthermore, some methoxyphenylacetic acids are known metabolites in biological systems. For example, 4-methoxyphenylacetic acid is a metabolite found in human urine, cerebrospinal fluid, and brain tissue. This indicates that the biological activity of this compound could be influenced by its metabolic fate and that its metabolites might interact with various endogenous targets.

Another hypothesized area of activity for this class of compounds is in the modulation of plant growth, as some methoxyphenylacetic acids have been found to inhibit seed germination. This points towards potential interactions with plant-specific enzymes and hormonal pathways.

In Vitro Studies to Probe Molecular Mechanisms (e.g., enzyme kinetics, protein binding assays)

In vitro studies on derivatives of methoxyphenylacetic acid have provided some clues into their molecular mechanisms. A notable example is the investigation of 4-methoxyphenylacetic acid esters as inhibitors of soybean 15-lipoxygenase (SLO). In these studies, the inhibitory activity of the compounds was quantified, with some derivatives showing significant potency.

The following interactive table summarizes the in vitro inhibitory activity of selected 4-methoxyphenylacetic acid esters against soybean 15-lipoxygenase:

| Compound | IC50 (µM) |

| 7d | 3.8 |

| 7e | 1.9 |

These enzyme inhibition studies represent a key in vitro approach to understanding the molecular mechanisms of this class of compounds. However, detailed protein binding assays and other in vitro mechanistic studies for this compound itself are not currently available.

Analysis of Binding Affinities and Allosteric Modulation in Molecular Systems

While specific binding affinity data for this compound is not documented, molecular modeling studies on related compounds have offered insights into potential binding interactions. For the 4-methoxyphenylacetic acid esters that inhibit soybean 15-lipoxygenase, docking studies suggest that the carbonyl group of the ester is oriented towards the Fe(III)-OH moiety in the active site of the enzyme. This interaction is believed to be stabilized by hydrogen bonding with a hydroxyl group in the active site.

These computational analyses suggest that the binding of these compounds is driven by a combination of hydrogen bonding and lipophilic interactions with the enzyme's active site. There is currently no evidence to suggest that this compound or its derivatives act as allosteric modulators. Their interactions appear to be directed at the active (orthosteric) site of the enzymes they inhibit.

Kinetic and Thermodynamic Characterization of Molecular Interactions

A comprehensive kinetic and thermodynamic characterization of the molecular interactions of this compound has not yet been reported. Such studies would be essential to fully understand the nature of its interactions with any potential biological targets.

Kinetic studies would provide information on the rates of association and dissociation of the compound with its target, which is crucial for determining its potency and duration of action. Thermodynamic studies would reveal the driving forces behind the binding interaction, such as the contributions of enthalpy and entropy.

Future research efforts should focus on performing detailed kinetic and thermodynamic analyses to elucidate the molecular interaction profile of this compound and its derivatives.

Computational Chemistry and in Silico Analysis of 5 Ethyl 2 Methoxyphenyl Acetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For (5-Ethyl-2-methoxyphenyl)acetic acid, DFT calculations can provide a wealth of information about its geometry, electronic properties, and reactivity.

Electronic Structure and Reactivity: DFT calculations, often employing a basis set such as B3LYP/6-31G*, can be used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. From the optimized structure, various electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, indicating their susceptibility to electrophilic attack, while the aromatic ring would exhibit regions of varying potential influencing its interaction with other molecules.

Spectroscopic Properties: DFT is also instrumental in predicting spectroscopic properties. Theoretical vibrational frequencies can be calculated and compared with experimental data from Infrared (IR) and Raman spectroscopy to aid in the assignment of spectral bands. researchgate.net Furthermore, 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing a theoretical framework for interpreting experimental NMR spectra. nih.gov UV-Vis absorption spectra can be simulated using Time-Dependent DFT (TD-DFT) to predict the electronic transitions and the maximum absorption wavelength (λmax).

Illustrative DFT Data for this compound: The following table is for illustrative purposes as specific experimental or calculated data for this exact molecule is not readily available in the public domain.

| Parameter | Calculated Value (Illustrative) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

| Calculated λmax (TD-DFT) | 275 nm |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding their conformational flexibility and interactions with biological macromolecules. nih.gov

Conformational Analysis: this compound possesses several rotatable bonds, including those in the ethyl and methoxy side chains, as well as the bond connecting the acetic acid moiety to the phenyl ring. MD simulations in a solvent environment, such as water, can explore the conformational landscape of the molecule. researchgate.net By analyzing the trajectory of the simulation, one can identify the most stable conformations and the energy barriers between them. This information is vital as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site. nih.gov

Ligand-Protein Interactions: If a potential protein target for this compound is identified, MD simulations of the ligand-protein complex can be performed. These simulations can reveal the stability of the binding pose predicted by molecular docking, the key amino acid residues involved in the interaction, and the role of water molecules in the binding pocket. The dynamic nature of these interactions, including hydrogen bonds and hydrophobic contacts, can be monitored throughout the simulation, providing a more realistic picture of the binding event than static models. nih.gov

Molecular Docking Studies to Predict Binding Modes with Target Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the binding mode of a small molecule ligand to a protein receptor.

Predicting Binding Affinity and Pose: For this compound, molecular docking could be employed to screen for potential protein targets or to understand its interaction with a known receptor. The process involves generating a multitude of possible conformations of the ligand within the binding site of the protein and scoring them based on a scoring function that estimates the binding affinity. The results provide a predicted binding pose and a ranking of different poses, with the top-ranked pose representing the most likely binding mode. For instance, docking studies on similar compounds have been used to predict their binding modes on enzymes like cyclooxygenase-1 (COX-1) and COX-2. nih.gov

Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target: The following table is for illustrative purposes.

| Parameter | Predicted Value (Illustrative) |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Lys76, Leu132, Asp184 |

| Types of Interactions | Hydrogen bond with Asp184, Hydrophobic interactions with Lys76 and Leu132 |

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameter Prediction

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its physicochemical properties. These models are built by finding a statistically significant correlation between calculated molecular descriptors and an experimentally determined property.

Predicting Physicochemical Properties: For this compound, QSPR models could be used to predict important physicochemical parameters such as solubility, lipophilicity (logP), and melting point. These properties are critical for drug development as they influence absorption, distribution, metabolism, and excretion (ADME). By calculating a range of molecular descriptors for this compound (e.g., topological, electronic, and constitutional descriptors), its properties can be predicted using established QSPR models. Studies on related phenoxyacetic acid derivatives have shown that properties like lipophilicity and polarizability are significant for their biological interactions. mdpi.com

Illustrative QSPR Predicted Properties for this compound: The following table is for illustrative purposes.

| Property | Predicted Value (Illustrative) |

|---|---|

| LogP (Lipophilicity) | 2.5 |

| Aqueous Solubility (logS) | -3.2 |

| Polar Surface Area (PSA) | 46.5 Ų |

Cheminformatics and Data Mining for Comparative Analysis of this compound with Known Compounds

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. Data mining of chemical databases can provide valuable context for the properties and potential activities of this compound.

Similarity Searching and Scaffolding Analysis: By performing similarity searches in large chemical databases like PubChem or ChEMBL, compounds structurally similar to this compound can be identified. nih.govnih.gov The biological activities and physicochemical properties of these similar compounds can then be analyzed to infer potential activities for the target molecule. This approach, known as "guilt-by-association," can help in hypothesis generation for its potential therapeutic applications. For example, derivatives of 2-methoxyphenylacetic acid and related structures have been explored for various biological activities. sigmaaldrich.com

Scaffolding analysis can identify the core molecular frameworks that are common across a set of active compounds. By comparing the this compound scaffold to those present in known drugs or bioactive molecules, it is possible to identify potential "privileged scaffolds" that are frequently associated with specific biological targets. This can provide clues about the potential mechanisms of action for this compound.

Advanced Analytical Methodologies for 5 Ethyl 2 Methoxyphenyl Acetic Acid Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for the separation and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for "(5-Ethyl-2-methoxyphenyl)acetic acid".

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. For organic acids like this compound, reversed-phase chromatography is a common and effective approach. shimadzu.com This method utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.

The presence of the carboxyl group in the molecule allows for detection using a UV detector, typically in the short wavelength region around 210 nm. shimadzu.com However, this region can be susceptible to interference from other organic compounds that also absorb UV light. shimadzu.com Ion exclusion chromatography represents another powerful HPLC separation mode with high selectivity for weak acids. shimadzu.com

Interactive Data Table: Typical HPLC Parameters for Aromatic Acetic Acid Analysis

| Parameter | Typical Setting | Rationale |

| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm | Provides good separation for moderately polar organic compounds. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | The organic modifier (acetonitrile) and acid improve peak shape and resolution. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Detection | UV at 210 nm and 275 nm | The carboxyl group absorbs around 210 nm, while the substituted benzene (B151609) ring will have absorbance at longer wavelengths. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. Direct analysis of carboxylic acids by GC can be challenging, especially on non-polar columns, as the polar carboxyl group can lead to poor peak shape and tailing. chromforum.org To overcome this, derivatization is often employed to convert the carboxylic acid into a more volatile and less polar ester derivative, such as a methyl or ethyl ester. chromforum.org

Alternatively, specialized polar capillary columns, such as those with a free fatty acid phase (FFAP), are designed for the direct analysis of underivatized organic acids, providing improved peak symmetry. chromforum.org

Interactive Data Table: Illustrative GC Parameters for Aromatic Acetic Acid Analysis

| Parameter | Typical Setting (after derivatization) | Rationale |

| Column | DB-5MS (5% Phenyl Polysiloxane), 30 m x 0.25 mm, 0.25 µm | A robust, general-purpose non-polar column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium at 1 mL/min | An inert carrier gas providing good efficiency. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min | A temperature gradient allows for the separation of compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) | A sensitive, universal detector for organic compounds. |

Hyphenated Techniques for Coupled Separation and Identification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide both qualitative and quantitative information.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, making it a powerful tool for the analysis of organic acids. lcms.cz For a compound like this compound, electrospray ionization (ESI) in negative ion mode is typically used. This process generates the deprotonated molecule [M-H]⁻, which can be selectively monitored. The accurate mass measurement provided by high-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the molecule. acs.org LC-MS/MS methods have been successfully developed for the accurate quantification of various metabolites, including aromatic acetic acids, in biological samples. nih.gov

Gas Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (GC-MS/MS)

GC-MS is a robust technique for the identification of volatile and semi-volatile compounds. japsonline.com Following separation by GC, compounds are ionized, typically by electron ionization (EI), which causes fragmentation of the molecule. The resulting mass spectrum is a unique fingerprint that can be used for identification by comparison with spectral libraries. jmaterenvironsci.complantsjournal.com For this compound (as its volatile derivative), the mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of the carboxyl group, as well as fragments from the cleavage of the ethyl and methoxy (B1213986) substituents. GC-MS/MS adds another layer of specificity and sensitivity, which is particularly useful for analyzing complex mixtures. researchgate.net

Interactive Data Table: Expected Mass Spectrometry Data

| Technique | Ionization Mode | Expected Key Ions for this compound (MW: 194.22) |

| LC-MS | ESI Negative | [M-H]⁻ at m/z 193.08 |

| GC-MS (of methyl ester) | Electron Ionization (EI) | Molecular Ion [M]⁺, fragments from loss of -OCH₃, -COOCH₃, and cleavage of the ethyl group. |

Quantitative Analytical Assays for Research Applications

Beyond chromatographic methods, other analytical techniques are valuable for the quantification of this compound.

Titration

Acid-base titration is a classic, accurate, and reliable method for determining the concentration of a carboxylic acid. researchgate.net The method involves the neutralization of the acid with a standardized solution of a strong base, such as sodium hydroxide (B78521). researchgate.netyoutube.com The endpoint of the titration can be determined using a colorimetric indicator like phenolphthalein (B1677637) or by monitoring the pH change with a pH meter. This technique allows for the determination of the acid's equivalent weight, which can be used to assess purity.

Spectrophotometric Methods

While direct UV spectrophotometry can be used, its selectivity can be limited. shimadzu.com More specific spectrophotometric methods often involve a chemical reaction to produce a colored product. A general method for carboxylic acids involves their conversion to the corresponding hydroxamic acids, which then form intensely colored complexes with ferric ions (Fe³⁺) in an acidic solution. tandfonline.com The absorbance of this complex can then be measured with a spectrophotometer, and the concentration of the original carboxylic acid can be determined from a calibration curve.

Interactive Data Table: Comparison of Quantitative Assays

| Method | Principle | Advantages | Limitations |

| Titration | Neutralization of acid with a standard base. researchgate.net | High accuracy and precision, low cost. | Not suitable for very dilute solutions or complex mixtures. |

| Spectrophotometry | Measurement of light absorbance by a colored derivative. tandfonline.com | High sensitivity, suitable for dilute solutions. | May require derivatization, potential for interference from other compounds. |

Microfluidic and Miniaturized Analytical Platforms

The field of analytical chemistry is trending towards miniaturization, with the development of microfluidic devices and lab-on-a-chip (LOC) systems. spectroscopyonline.comresearchgate.net These platforms integrate multiple laboratory functions, such as sample preparation, separation, and detection, onto a single small chip. spectroscopyonline.comprnewswire.com

The key advantages of this approach include a significant reduction in sample and reagent consumption, faster analysis times due to shorter diffusion distances, and the potential for high-throughput analysis and automation. theanalyticalscientist.com While specific microfluidic applications for this compound are not yet widely reported, the technologies are well-suited for the analysis of small organic molecules. nih.gov Future research could involve the development of miniaturized HPLC or electrophoretic systems on a chip for the rapid purity assessment and quantification of this compound, which would be particularly beneficial in pharmaceutical development and process monitoring. theanalyticalscientist.comthermofisher.com

Future Research Trajectories and Potential Applications of 5 Ethyl 2 Methoxyphenyl Acetic Acid

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

Future research into (5-Ethyl-2-methoxyphenyl)acetic acid will likely prioritize the development of efficient and sustainable synthetic methodologies. Current approaches to substituted phenylacetic acids often rely on multi-step sequences that may involve harsh reagents or produce significant waste. mdpi.com Novel synthetic strategies could offer more direct and environmentally benign routes.

One promising avenue is the exploration of catalytic carbonylation reactions. google.comresearchgate.net For instance, the direct carbonylation of a suitably substituted toluene (B28343) derivative would provide a highly atom-economical route to the target molecule. google.com Research in this area would focus on developing catalysts that are not only efficient but also reusable and based on earth-abundant metals.

Another area of interest is the application of modern cross-coupling reactions, such as the Suzuki coupling, to construct the substituted phenylacetic acid framework. inventivapharma.com This could involve the coupling of a boronic acid derivative with an appropriate acetic acid synthon, offering a modular and flexible approach to a range of substituted phenylacetic acids. inventivapharma.com

Furthermore, the development of biocatalytic and fermentative processes presents a compelling opportunity for the sustainable production of this compound. nih.gov Genetically engineered microorganisms could be designed to convert renewable feedstocks, such as glucose or glycerol, into the desired product through enzymatic cascades. nih.gov This approach aligns with the principles of green chemistry by reducing reliance on petrochemical-based starting materials and minimizing the environmental impact of chemical synthesis.

| Synthetic Strategy | Potential Advantages | Key Research Areas | Illustrative Precursors |

|---|---|---|---|

| Catalytic Carbonylation | High atom economy, potentially fewer steps. google.com | Development of robust and selective catalysts. researchgate.net | Substituted Toluene, Carbon Monoxide google.com |

| Suzuki Cross-Coupling | Modular, flexible, wide functional group tolerance. inventivapharma.com | Optimization of coupling partners and reaction conditions. inventivapharma.com | Aryl Boronic Acid, Acetic Acid Synthon inventivapharma.com |

| Biocatalysis/Fermentation | Sustainable, uses renewable feedstocks, mild reaction conditions. nih.gov | Metabolic engineering of microbial strains, enzyme discovery. nih.gov | Glucose, L-Phenylalanine nih.gov |

| Hydrolysis of Benzyl (B1604629) Cyanide | Traditional and often high-yielding method. orgsyn.org | Improving reaction conditions to be more environmentally friendly. google.com | Substituted Benzyl Cyanide google.com |

Application as a Building Block in Complex Natural Product and Synthetic Molecule Synthesis

The phenylacetic acid motif is a common structural feature in a variety of biologically active natural products and synthetic molecules, including pharmaceuticals and agrochemicals. mdpi.comyoutube.com Consequently, this compound represents a valuable, yet underutilized, building block for the synthesis of complex molecular architectures.

Future research could explore the incorporation of the this compound moiety into novel drug candidates. The specific substitution pattern of this compound—an ethyl group at the 5-position and a methoxy (B1213986) group at the 2-position—could impart unique pharmacological properties, such as enhanced binding affinity or improved metabolic stability, to a parent drug molecule. For example, phenylacetic acid derivatives are key components in drugs like diclofenac (B195802) and penicillin G. mdpi.comwikipedia.org

Moreover, this compound could serve as a precursor for the synthesis of complex heterocyclic systems. The carboxylic acid functionality provides a handle for a wide range of chemical transformations, enabling the construction of intricate molecular frameworks. Its use in the synthesis of natural product analogues, such as those related to combretastatin (B1194345) A-4 or verongamine, which have utilized similar substituted phenylacetic acids, could also be a fruitful area of investigation. nih.gov

Integration into Advanced Functional Materials and Polymer Chemistry

The incorporation of specifically functionalized small molecules into polymers and other materials is a well-established strategy for tuning their physical and chemical properties. The unique electronic and steric characteristics of this compound make it an intriguing candidate for integration into advanced functional materials.

Future studies could investigate the polymerization of vinyl or acrylic monomers derived from this compound. The resulting polymers could exhibit interesting optical, thermal, or mechanical properties due to the presence of the substituted aromatic ring. Such materials might find applications in areas like organic electronics, specialty coatings, or advanced composites.

Additionally, the carboxylic acid group of this compound could be used to functionalize the surfaces of nanoparticles or other nanomaterials. This surface modification could be employed to enhance the dispersibility of the nanomaterials in specific solvents or to introduce new functionalities, such as the ability to bind to specific target molecules.

Utilization as a Molecular Probe for Investigating Biochemical Pathways and Cellular Processes

Molecular probes are essential tools for elucidating the complex mechanisms of biological systems. Substituted phenylacetic acids, due to their structural similarity to endogenous metabolites and their chemical tractability, are well-suited for development as molecular probes.

This compound could be derivatized with fluorescent tags or other reporter groups to create probes for imaging and tracking biochemical pathways. For example, phenylacetic acid itself is a metabolite in the degradation of aromatic compounds in bacteria and is involved in human metabolism as a catabolite of phenylalanine. nih.govfrontiersin.orgnih.gov Probes based on the this compound scaffold could be designed to interact with specific enzymes or receptors involved in these pathways, providing insights into their function and regulation.

Furthermore, by attaching photoaffinity labels or reactive groups, derivatives of this compound could be used to identify and characterize protein targets in living cells. This approach, known as chemical proteomics, is a powerful method for discovering new drug targets and understanding the mechanisms of action of bioactive compounds.

Emerging Research Areas for Substituted Phenylacetic Acid Derivatives in Chemical Biology

The field of chemical biology is constantly evolving, with new research areas emerging that could benefit from the unique properties of substituted phenylacetic acid derivatives like this compound.

One such area is the development of novel inhibitors for enzymes involved in disease progression. For instance, substituted phenylacetic acids have been investigated as aldose reductase inhibitors and hPPAR agonists. nih.govnih.gov The specific substitution pattern of this compound could be systematically modified to optimize its inhibitory activity against a range of therapeutic targets.

Another emerging application is in the study of the gut microbiome and its influence on human health. Phenylacetic acid is a known microbial metabolite, and understanding how derivatives like this compound are processed by gut bacteria could provide valuable insights into host-microbe interactions.

Finally, the development of targeted drug delivery systems is a major focus of current biomedical research. This compound could be conjugated to larger molecules, such as polymers or antibodies, to create delivery vehicles that can transport therapeutic agents to specific cells or tissues in the body. The physicochemical properties conferred by the substituted phenylacetic acid moiety could be harnessed to improve the solubility, stability, and cellular uptake of these drug conjugates.

Q & A

Q. What are the common synthetic routes for (5-Ethyl-2-methoxyphenyl)acetic acid, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or coupling reactions to introduce the ethyl and methoxy substituents onto the phenyl ring, followed by acetylation. Optimization includes:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for electrophilic substitution .

- Temperature control : Maintaining 50–80°C to minimize side reactions like over-alkylation .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .